1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 445430-61-5
VCID: VC2542949
InChI: InChI=1S/C12H11N3O/c1-7-3-4-9-10(5-7)15-8(2)6-13-11(15)12(16)14-9/h3-6H,1-2H3,(H,14,16)
SMILES: CC1=CC2=C(C=C1)NC(=O)C3=NC=C(N23)C
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol

1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one

CAS No.: 445430-61-5

Cat. No.: VC2542949

Molecular Formula: C12H11N3O

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one - 445430-61-5

Specification

CAS No. 445430-61-5
Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
IUPAC Name 1,8-dimethyl-5H-imidazo[1,2-a]quinoxalin-4-one
Standard InChI InChI=1S/C12H11N3O/c1-7-3-4-9-10(5-7)15-8(2)6-13-11(15)12(16)14-9/h3-6H,1-2H3,(H,14,16)
Standard InChI Key IIRWITSTDWORDS-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC(=O)C3=NC=C(N23)C
Canonical SMILES CC1=CC2=C(C=C1)NC(=O)C3=NC=C(N23)C

Introduction

Chemical Identity and Structure

1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic organic compound identified by the CAS Registry Number 445430-61-5. It possesses a complex molecular structure featuring fused heterocyclic rings with nitrogen-containing components. The compound contains an imidazo ring fused with a quinoxaline system, with methyl substituents at positions 1 and 8, and a ketone group at position 4. The molecular structure incorporates three nitrogen atoms within its heterocyclic framework, contributing to its potential for hydrogen bonding and interaction with biological targets .

Nomenclature

The compound is formally known as 1,8-dimethyl-5H-imidazo[1,2-a]quinoxalin-4-one according to IUPAC nomenclature. The name reflects its structural composition: the imidazo[1,2-a]quinoxaline core framework with two methyl substituents and one ketone functional group. Alternative representations of the name include 4,5-dihydro-1,8-dimethylimidazo[1,2-a]quinoxalin-4-one and 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one .

Physical and Chemical Properties

The physical and chemical properties of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one are essential for understanding its behavior in various environments and applications. Table 1 summarizes the key physicochemical parameters of this compound.

Table 1: Physicochemical Properties of 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one

PropertyValueReference
Molecular FormulaC₁₂H₁₁N₃O
Molecular Weight213.24 g/mol
Physical StateSolid
DensityNot specified-
LogP1.79264
Topological Polar Surface Area (TPSA)50.16 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds0
SMILES NotationCC1=CC=C(NC(C2=NC=C(C)N23)=O)C3=C1

The compound demonstrates moderate lipophilicity with a calculated LogP value of 1.79264, suggesting a balance between aqueous solubility and membrane permeability . This property is particularly important for pharmaceutical applications, as it affects absorption, distribution, and bioavailability. The absence of rotatable bonds indicates structural rigidity, which can be advantageous for target binding specificity in drug development contexts .

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